Nalpha-Benzoyl-L-asparagine 4-nitroanilide
CAS No.: 201733-11-1
VCID: VC21540137
Molecular Formula: C17H16N4O5
Molecular Weight: 356.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Nalpha-Benzoyl-L-asparagine 4-nitroanilide is a synthetic compound used extensively in biochemical research, particularly in the study of proteases and protein interactions. Its structure allows for specific interactions with various biological molecules, facilitating the development of novel therapeutic agents and understanding molecular mechanisms in biological systems . Biochemical AssaysThis compound serves as a substrate in enzyme assays, particularly for studying proteases. It allows researchers to measure enzyme activity effectively by monitoring the release of 4-nitroaniline, which can be quantified spectrophotometrically . Drug DevelopmentNalpha-Benzoyl-L-asparagine 4-nitroanilide plays a role in the synthesis of potential pharmaceutical agents, aiding in the discovery of new drugs targeting various diseases. Its interaction with biological molecules helps in understanding how drugs might bind to proteins . Protein Interaction StudiesThe compound is valuable in probing protein-ligand interactions, helping scientists understand molecular mechanisms in biological systems. This knowledge is crucial for designing drugs that can effectively target specific proteins . Analytical ChemistryIt is used as a standard in chromatographic techniques, ensuring accurate identification and quantification of similar compounds in complex mixtures. This application is essential for quality control in pharmaceutical and biochemical research . Educational PurposesNalpha-Benzoyl-L-asparagine 4-nitroanilide is often employed in academic laboratories to teach students about organic synthesis and reaction mechanisms, enhancing their practical skills . Research FindingsRecent studies have highlighted the versatility of Nalpha-Benzoyl-L-asparagine 4-nitroanilide in various biochemical assays. For instance, its use in protease assays has provided insights into enzyme specificity and activity, which are crucial for drug development .
Comparison with Similar Compounds |
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CAS No. | 201733-11-1 | ||||||||||||||||||
Product Name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | ||||||||||||||||||
Molecular Formula | C17H16N4O5 | ||||||||||||||||||
Molecular Weight | 356.33 g/mol | ||||||||||||||||||
IUPAC Name | (2S)-2-benzamido-N-(4-nitrophenyl)butanediamide | ||||||||||||||||||
Standard InChI | InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1 | ||||||||||||||||||
Standard InChIKey | SLFUSGBNVYEJGY-AWEZNQCLSA-N | ||||||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||||||
SMILES | C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||||||
Synonyms | Nalpha-Benzoyl-L-asparagine4-nitroanilide;201733-11-1;Bz-Asn-pNA;AC1OLRGH;SCHEMBL5341361;CTK8E9450;ZINC4899705;RT-014646;(2S)-2-benzamido-N-(4-nitrophenyl)butanediamide | ||||||||||||||||||
PubChem Compound | 7408473 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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